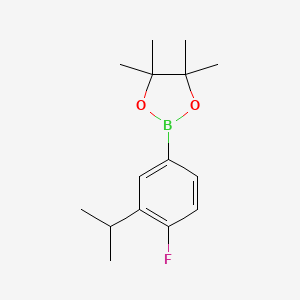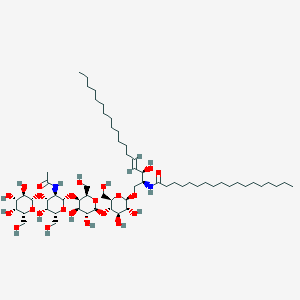
N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose is a derivative of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. This compound is formed by the acetylation of chito-pentaose, which is a pentamer of N-acetylglucosamine. The acetylation process enhances the solubility and reactivity of the compound, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose typically involves the acetylation of chito-pentaose. The process begins with the extraction of chitin from natural sources, followed by its deacetylation to produce chitosan. Chitosan is then hydrolyzed to obtain chito-pentaose. The final step involves the acetylation of chito-pentaose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The key steps include:
- Extraction of chitin from crustacean shells.
- Deacetylation of chitin to produce chitosan.
- Hydrolysis of chitosan to obtain chito-pentaose.
- Acetylation of chito-pentaose using acetic anhydride and a suitable catalyst.
化学反应分析
Types of Reactions
N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles can be used to replace the acetyl groups under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Compounds with substituted functional groups in place of acetyl groups.
科学研究应用
N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chitin derivatives.
Biology: Employed in the study of chitin-binding proteins and carbohydrate-active enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Industry: Utilized in the production of biodegradable plastics and as an additive in cosmetics and personal care products.
作用机制
The mechanism of action of N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to chitin-binding proteins, influencing their activity and function. It can also interact with carbohydrate-active enzymes, modulating their catalytic properties. The acetyl groups enhance the solubility and reactivity of the compound, facilitating its interactions with various biomolecules.
相似化合物的比较
N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose is unique due to its complete acetylation, which distinguishes it from other chitin derivatives. Similar compounds include:
Chito-pentaose: The non-acetylated form of the compound.
N-acetylchito-pentaose: Partially acetylated derivatives.
Chitosan: The deacetylated form of chitin.
The complete acetylation of this compound enhances its solubility and reactivity, making it more versatile for various applications compared to its partially acetylated or non-acetylated counterparts.
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17?,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTYILOGADPXRZ-NFYHBMEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H](C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B8055900.png)

![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B8055909.png)
![D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-](/img/structure/B8055912.png)
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;hydrate;dihydrochloride](/img/structure/B8055919.png)




![(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B8055958.png)

![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B8055986.png)
